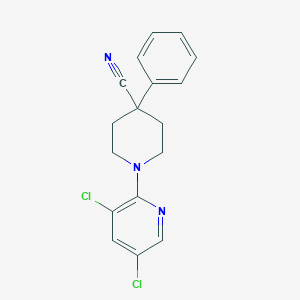![molecular formula C23H28N6OS B12249515 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B12249515.png)
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound that features multiple functional groups, including a thiazole ring, a quinazoline derivative, and a piperidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one likely involves multiple steps, including the formation of the thiazole ring, the quinazoline derivative, and the piperidine moiety, followed by their assembly into the final structure. Typical reaction conditions might include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to minimize costs and maximize yield. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the piperidine moiety.
Reduction: Reduction reactions could target the quinazoline derivative or the pyridazinone ring.
Substitution: Various substitution reactions could occur, especially on the aromatic rings or the piperidine moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, or substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as an enzyme inhibitor or receptor modulator, given its complex structure.
Medicine
In medicine, compounds with similar structures are often explored for their potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one analogs: Compounds with similar core structures but different substituents.
Thiazole derivatives: Compounds featuring the thiazole ring.
Quinazoline derivatives: Compounds with the quinazoline core structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H28N6OS |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl]pyridazin-3-one |
InChI |
InChI=1S/C23H28N6OS/c1-15-22(31-16(2)26-15)20-7-8-21(30)29(27-20)13-17-9-11-28(12-10-17)23-18-5-3-4-6-19(18)24-14-25-23/h7-8,14,17H,3-6,9-13H2,1-2H3 |
InChI Key |
GOGGRQTZSBPAHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NC=NC5=C4CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine](/img/structure/B12249437.png)
![2-{5-[3-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-benzoxazole](/img/structure/B12249444.png)
![N-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B12249451.png)
![6-Chloro-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B12249460.png)
![2-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B12249462.png)
![2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4,6-dimethyl-1,3-benzothiazole](/img/structure/B12249466.png)



![4-{[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B12249499.png)
![N-[2-(4-chlorophenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B12249501.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide](/img/structure/B12249504.png)
![N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-(4-methanesulfonylphenyl)propanamide](/img/structure/B12249505.png)
![1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B12249507.png)
